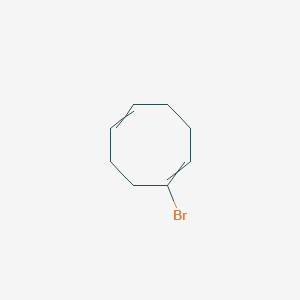

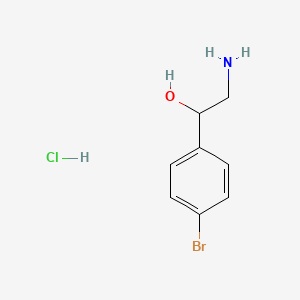

![molecular formula C8H3BrN2S B1376078 4-Bromobenzo[d]thiazole-2-carbonitrile CAS No. 1188023-00-8](/img/structure/B1376078.png)

4-Bromobenzo[d]thiazole-2-carbonitrile

Overview

Description

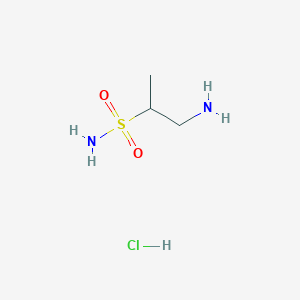

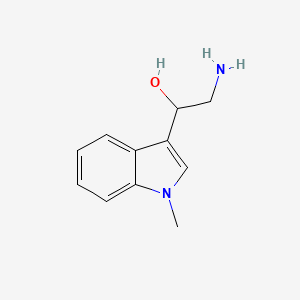

4-Bromobenzo[d]thiazole-2-carbonitrile is a chemical compound with the molecular formula C8H3BrN2S . It has an average mass of 239.092 Da and a monoisotopic mass of 237.920029 Da . This compound is a bromoderivative of benzofused 1,2,5-thiadiazoles, which are important precursors for the synthesis of dyes used in designing effective photovoltaic materials .

Synthesis Analysis

The synthesis of this compound involves the cyanation of 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) with copper(I) cyanide in DMF . This process successfully produces benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole)-4-carbonitrile .Molecular Structure Analysis

The structure of this compound was established through various methods including elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR, and IR spectroscopy .Chemical Reactions Analysis

The cyanation reaction of 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) with copper(I) cyanide in DMF leads to the formation of this compound .Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H3BrN2S and an average mass of 239.092 Da . More detailed physical and chemical properties were not found in the retrieved papers.Scientific Research Applications

Synthesis and Structural Analysis

- Dimethyl Oxyluciferin Derivatives : A study by Würfel et al. (2013) explored the synthesis of dimethyl oxyluciferin derivatives by reacting 6-bromobenzo[d]thiazole-2-carbonitrile. This process led to a compound with partial double-bond character, contributing to an almost planar molecular structure. This synthesis is significant for understanding the structural aspects of such compounds (Würfel, Görls, Weiss, & Beckert, 2013).

Photovoltaic Applications

- Dye-Sensitized Solar Cells (DSSCs) and OLEDs : Chmovzh et al. (2022) investigated donor-acceptor-donor structures with 2,1,3-benzothiadiazole, which are used in photovoltaic applications like DSSCs and OLEDs. These structures are usually obtained by cyanation of 4(7)-bromo-2,1,3-benzothiadiazoles (Chmovzh, Kudryashev, & Rakitin, 2022).

Cytotoxicity Evaluation

- Cancer Cell Line Studies : Research by Mohareb et al. (2017) focused on the cytotoxic effects of thiazole derivatives, derived from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, against various cancer cell lines. This study highlights the potential of these derivatives in cancer treatment research (Mohareb, Abdallah, & Ahmed, 2017).

Green Synthesis and Environmental Applications

- Benzo[b][1,4]thiazine-4-carbonitrile Synthesis : Balwe et al. (2016) developed an environmentally benign protocol for synthesizing benzo[b][1,4]thiazine-4-carbonitrile under solvent-free conditions. This research contributes to green chemistry by employing an efficient and eco-friendly synthesis method (Balwe, Shinde, & Jeong, 2016).

Chemical Synthesis and Molecular Interactions

- Thieno[2,3-d]thiazole Skeleton Construction : Zhang et al. (2020) reported on the construction of a thiophene-fused polycyclic π-conjugated 2-arylbenzo[4,5]thieno[2,3-d]thiazole skeleton. This research is crucial for understanding the molecular interactions and synthesis pathways of such compounds (Zhang, Tao, Ge, Li, Ai, Li, Zhang, Sun, Xu, & Du, 2020).

Mechanism of Action

The mode of action of thiazole derivatives often involves interactions with various enzymes and receptors in the body, leading to changes in cellular processes . The specific biochemical pathways affected by these compounds can vary widely depending on their structure and the targets they interact with .

In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can greatly influence the bioavailability of thiazole derivatives. These properties can be affected by various factors, including the compound’s chemical structure, the route of administration, and individual patient characteristics .

The molecular and cellular effects of thiazole derivatives can include changes in cell signaling, gene expression, and enzymatic activity, among others . These effects can lead to various physiological responses, depending on the specific compound and its targets .

Environmental factors, such as pH, temperature, and the presence of other substances, can influence the stability and efficacy of thiazole derivatives . These factors can affect the compound’s physical and chemical properties, its interactions with biological targets, and its overall pharmacological activity .

Future Directions

Bromoderivatives of benzofused 1,2,5-thiadiazoles, such as 4-Bromobenzo[d]thiazole-2-carbonitrile, are important precursors for the synthesis of dyes. These dyes are widely used in the design of effective photovoltaic materials . Therefore, future research could focus on exploring its potential applications in optoelectronic devices.

properties

IUPAC Name |

4-bromo-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrN2S/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJCONZUVMGTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(S2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857576 | |

| Record name | 4-Bromo-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188023-00-8 | |

| Record name | 4-Bromo-1,3-benzothiazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)